(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isochromenones, which are characterized by a fused benzene and lactone ring system. The presence of methoxy groups and a benzylidene moiety further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one typically involves the condensation of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one with 4-methoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Preliminary studies suggest potential anti-inflammatory and anticancer properties, making it a subject of interest for drug development.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone: This compound shares the benzylidene moiety and methoxy groups but differs in the core structure.
N-(4-methoxybenzylidene)-4-butylaniline: Another compound with a similar benzylidene moiety but different functional groups and core structure.
Uniqueness
(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is unique due to its isochromenone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(4Z)-6,7-dimethoxy-4-[(4-methoxyphenyl)methylidene]-1H-isochromen-3-one |
InChI |
InChI=1S/C19H18O5/c1-21-14-6-4-12(5-7-14)8-16-15-10-18(23-3)17(22-2)9-13(15)11-24-19(16)20/h4-10H,11H2,1-3H3/b16-8- |
InChI Key |
SQFIEPRJZMJXRF-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C3=CC(=C(C=C3COC2=O)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC(=C(C=C3COC2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.